molecular formula C23H26BrNO4S B2414443 8-bromo-5-((4-(tert-butyl)phenyl)sulfonyl)-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one CAS No. 1052609-86-5

8-bromo-5-((4-(tert-butyl)phenyl)sulfonyl)-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one

Cat. No.: B2414443
CAS No.: 1052609-86-5
M. Wt: 492.43
InChI Key: GJGUHSKFYOUAOR-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a bromine atom, a sulfonyl group, and a tert-butyl group. The presence of these functional groups suggests that the compound could be involved in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions involving the functional groups present in the compound. For example, the sulfonyl group could be introduced through a sulfonation reaction .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present in it. For instance, the bromine atom could be involved in substitution reactions, and the sulfonyl group could participate in condensation reactions .

Scientific Research Applications

Chemical Synthesis

A practical synthesis method for an orally active CCR5 antagonist incorporates a compound structurally similar to 8-bromo-5-((4-(tert-butyl)phenyl)sulfonyl)-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one. This synthesis process involves esterification and a Claisen type reaction, followed by Suzuki−Miyaura reaction and hydrolysis (Ikemoto et al., 2005).

Neuroprotective Activity

Compounds structurally related to the chemical have been studied for their neuroprotective activity. Antioxidants derived from this class of compounds demonstrated potent neuroprotective effects in models of brain damage, which could have implications in conditions like cerebral palsy (Largeron et al., 2001).

Multicoupling Reagent

A related compound, 3-bromo-2-(tert-butylsulfonyl)-1-propene, has been used as a multicoupling reagent in chemical synthesis. This demonstrates the utility of bromo and tert-butylsulfonyl functional groups in creating highly functionalized sulfones, which are valuable in various synthetic routes (Auvray et al., 1985).

Crystal Structure Analysis

The crystal structure and Hirshfeld surface analysis of compounds containing the methanobenzo[g][1,3]oxazocin moiety have been investigated, providing insights into the molecular interactions and structural characteristics of such compounds (Gumus et al., 2019).

Antioxidant Activity

In studies exploring natural antioxidants, compounds with bromophenol structures, similar to parts of the chemical , have shown significant free radical scavenging activity. This suggests potential applications in oxidative stress-related conditions and in preserving food quality (Li et al., 2011).

Properties

IUPAC Name

4-bromo-12-(4-tert-butylphenyl)sulfonyl-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26BrNO4S/c1-22(2,3)14-6-9-16(10-7-14)30(27,28)20-18-13-23(4,25(5)21(20)26)29-19-11-8-15(24)12-17(18)19/h6-12,18,20H,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGUHSKFYOUAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=C(O2)C=CC(=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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